

1,2-Diheptadecanoyl-rac-glycerol CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2-Diheptadecanoyl-rac-glycerol

Cat. No.: B3026050

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In-Depth Technical Guide: 1,2-Diheptadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1,2-diheptadecanoyl-rac-glycerol**, a synthetic diacylglycerol instrumental in lipid-based research and analysis. This document outlines its chemical properties, its application in experimental protocols, and its relevance in cellular signaling pathways.

Core Compound Specifications

1,2-Diheptadecanoyl-rac-glycerol is a high-purity diacylglycerol featuring two heptadecanoic acid (17:0) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. Its synthetic nature and the presence of odd-chain fatty acids make it a valuable tool in research, as it is typically absent or present in very low amounts in biological systems.



Parameter	Value	Source(s)
CAS Number	98896-81-2	[1][2][3]
Molecular Formula	C37H72O5	[1]
Molecular Weight	597.0 g/mol	[1]
Physical Form	Solid	[1]
Synonyms	DG(17:0/17:0/0:0), 1,2- Diheptadecanoin	[1]

Application in Experimental Protocols

The primary application of **1,2-diheptadecanoyl-rac-glycerol** is as an internal standard in lipidomics, particularly for the quantitative analysis of diacylglycerols (DAGs) by mass spectrometry (MS). Its structural similarity to endogenous DAGs and its distinct mass due to the C17:0 fatty acid chains allow for accurate quantification and normalization of experimental variations during sample preparation and analysis.

Detailed Experimental Protocol: Lipid Extraction for Mass Spectrometry

The following protocol is a representative method for the extraction of lipids from biological samples, such as plasma or tissue homogenates, using **1,2-diheptadecanoyl-rac-glycerol** as an internal standard. This method is based on established lipid extraction techniques.

Materials:

- Biological sample (e.g., plasma, cell pellet, tissue homogenate)
- **1,2-Diheptadecanoyl-rac-glycerol** internal standard solution (of known concentration in a suitable solvent like chloroform or methanol)
- Chloroform
- Methanol

Foundational & Exploratory



- Deionized water
- Centrifuge tubes (glass, solvent-resistant)
- Pipettes
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Thaw frozen biological samples on ice.
 - For solid tissues, homogenize in a suitable buffer to create a uniform suspension.
- Addition of Internal Standard:
 - To a known volume or weight of the sample in a glass centrifuge tube, add a precise amount of the 1,2-diheptadecanoyl-rac-glycerol internal standard solution. The amount added should be within the linear range of the mass spectrometer's detector.
- · Lipid Extraction (Bligh-Dyer Method):
 - Add chloroform and methanol to the sample to achieve a single-phase solution with a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content of the sample.
 - Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid solubilization.
 - Add an equal volume of chloroform and deionized water to the mixture to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).



- Vortex the mixture again for 2-5 minutes.
- Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.
- Collection of the Lipid-Containing Phase:
 - Carefully collect the lower, chloroform-rich phase, which contains the lipids, using a glass pipette. Avoid disturbing the upper aqueous phase and the protein interface.
 - Transfer the lipid extract to a new clean glass tube.
- Drying and Reconstitution:
 - Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a solvent suitable for the subsequent analysis, such as a mixture of methanol and chloroform, for injection into the mass spectrometer.

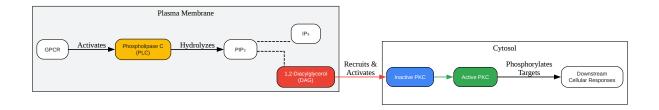
Role in Signaling Pathways

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced at the plasma membrane from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The generation of DAG initiates a cascade of downstream signaling events, with the most prominent being the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The diagram below illustrates the central role of DAG in activating PKC, a key regulator of numerous cellular processes including cell growth, differentiation, and apoptosis.





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Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

Data Presentation

While specific quantitative performance data for **1,2-diheptadecanoyl-rac-glycerol** as an internal standard is often specific to the laboratory, instrumentation, and biological matrix, the following table presents typical recovery rates for related odd-chain diacylglycerols and other lipids in mass spectrometry-based lipidomics, which can be considered indicative of the expected performance.

Lipid Class	Internal Standard	Average Recovery (%)
Diacylglycerol	1,2-dihexadecanoyl-rac- glycerol (DG 16:0/16:0)	90.5
Phosphatidic Acid	1,2-diheptadecanoyl-sn- glycero-3-phosphate (PA 17:0/17:0)	92.2
Triacylglycerol	1,2,3-trihexadecanoyl-sn- glycerol (TG 16:0/16:0/16:0)	87.6

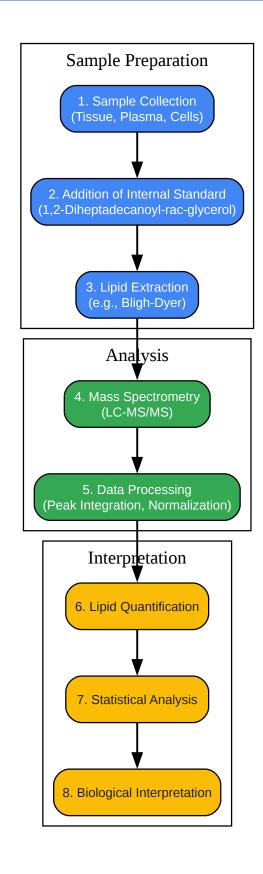


Data is illustrative and based on reported recoveries for similar lipid standards in GC-MS analysis.[4]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical lipidomics experiment, from sample collection to data analysis, where **1,2-diheptadecanoyl-rac-glycerol** would be utilized as an internal standard.





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Caption: A typical workflow for quantitative lipidomics analysis.



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